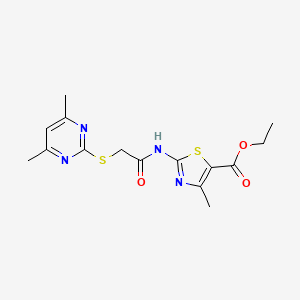

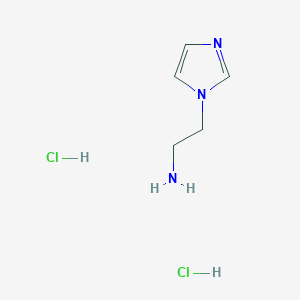

![molecular formula C14H18N2O2S2 B2468812 4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide CAS No. 866011-05-4](/img/structure/B2468812.png)

4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms. They are widely used in medicine for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with a tert-butyl group at the 4-position, and a 3-methyl-1,3-thiazol-2(3H)-ylidene group attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might be expected to undergo reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the sulfur atom, or reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and have relatively high boiling points due to their ability to form intermolecular hydrogen bonds .Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

The compound has shown potential in photodynamic therapy, a treatment method for cancer. Specifically, a derivative of benzenesulfonamide was incorporated into zinc phthalocyanine to enhance its singlet oxygen quantum yield, making it a promising Type II photosensitizer for cancer treatment via photodynamic therapy. This application utilizes the compound's photophysical and photochemical properties, highlighting its significance in developing therapeutic approaches for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity and DNA Binding

Derivatives of benzenesulfonamide have been studied for their anticancer activity and DNA-binding properties. Mixed-ligand copper(II)-sulfonamide complexes demonstrated significant anticancer activity and DNA cleavage capabilities, indicating their potential as therapeutic agents. The interaction of these compounds with DNA and their consequent antiproliferative activity against human tumor cells highlights their potential in cancer therapy (González-Álvarez et al., 2013).

UV Protection and Antimicrobial Activity in Textile Industry

Benzenesulfonamide derivatives have been utilized in the textile industry for their UV protection and antimicrobial properties. These compounds, when applied to cotton fabrics, not only improve the dyeability of the fabric but also impart beneficial properties such as UV protection and antimicrobial activity, enhancing the functional value of the treated fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Antibacterial Activity and Peptide Interaction

The compound's derivatives have shown emergent antibacterial activity, especially when combined with cell-penetrating peptides like octaarginine. This hybrid approach enhances the antibacterial effectiveness against various bacterial strains, offering a novel therapeutic strategy to combat bacterial infections. The specific modes of action and the enhancement in bacterial cell-killing kinetics provided by these drug-peptide complexes underscore their potential in antibacterial therapy (Ratrey et al., 2021).

Safety and Hazards

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and testing of its biological activity. It could also involve the development of methods for its large-scale production, and the investigation of its potential applications in medicine or other fields .

properties

IUPAC Name |

(NZ)-4-tert-butyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-14(2,3)11-5-7-12(8-6-11)20(17,18)15-13-16(4)9-10-19-13/h5-10H,1-4H3/b15-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCMUKWYLUOVTQ-SQFISAMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

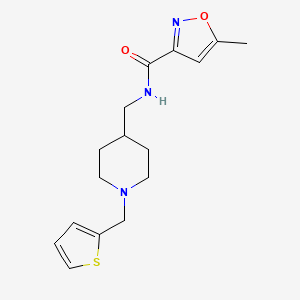

![4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2468730.png)

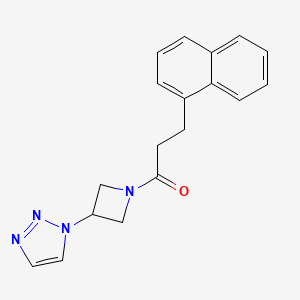

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2468732.png)

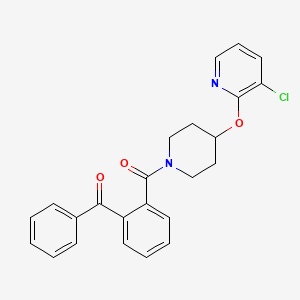

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468738.png)

![N-(3-acetamidophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2468740.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2468743.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide](/img/structure/B2468748.png)

![(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2468750.png)

![benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2468752.png)